While primarily used for ACS, scientific research on Ticagrelor is exploring its potential applications in other areas:
Studies like the one conducted in Sweden using a natural experiment approach suggest that Ticagrelor use in routine clinical care for myocardial infarction patients is associated with a reduction in 12-month mortality . This finding highlights the potential benefits of Ticagrelor beyond ACS.
Research suggests a possible protective effect of Ticagrelor against pneumonia. A meta-analysis of randomized controlled trials showed a significant reduction in pneumonia risk with Ticagrelor compared to clopidogrel in ACS patients . However, further investigation is needed to confirm this effect in non-ACS settings.
Studies are exploring the possibility of Ticagrelor having immunomodulatory effects. Analysis of the PLATO trial data suggests an immunosuppressive effect of clopidogrel, raising the question of whether Ticagrelor's benefit might be due to both platelet inhibition and reduced infection risk .
Irritant;Environmental Hazard